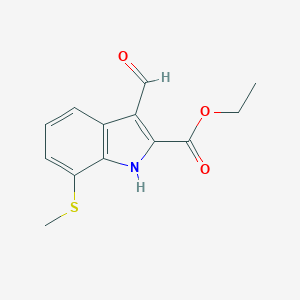![molecular formula C14H20BrNO4S B288170 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is also known as BMS-986142 and belongs to the class of sulfonyl pyridine compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves the inhibition of TYK2. TYK2 is a protein that is involved in the activation of immune cells by cytokines. The inhibition of TYK2 leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to be a potent and selective inhibitor of TYK2. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether in lab experiments include its potency and selectivity as a TYK2 inhibitor. The compound also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for research on 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether. One direction is the development of more potent and selective TYK2 inhibitors based on the structure of this compound. Another direction is the investigation of the compound's potential applications in the treatment of other autoimmune diseases. Additionally, the compound's efficacy and safety in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
In conclusion, this compound is a promising compound with potential applications in the field of immunology. Its potency and selectivity as a TYK2 inhibitor make it a promising candidate for drug development. Further research is needed to explore its potential applications and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves several steps. The first step is the synthesis of 2,6-dimethyl-4-morpholine sulfonamide, which is then reacted with 4-bromo-5-methyl-2-nitrophenol to obtain the intermediate product. The final step involves the reduction of the nitro group to the amine group using a palladium catalyst to obtain the desired product.
Scientific Research Applications
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether has potential applications in various fields of research. One of the primary applications of this compound is in the field of immunology. It has been found to be a potent and selective inhibitor of TYK2, a protein that plays a crucial role in the activation of immune cells. The inhibition of TYK2 can lead to the suppression of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
properties
Molecular Formula |
C14H20BrNO4S |
|---|---|
Molecular Weight |
378.28 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C14H20BrNO4S/c1-9-5-13(19-4)14(6-12(9)15)21(17,18)16-7-10(2)20-11(3)8-16/h5-6,10-11H,7-8H2,1-4H3 |
InChI Key |
MKOLLYPARQRULR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)